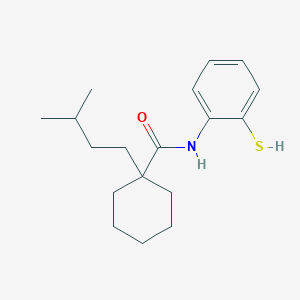
Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)- is an organic compound that features a cyclohexane ring, a carboxamide group, and a mercaptophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)- typically involves the following steps:
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting cyclohexanecarboxylic acid with an amine under dehydrating conditions.
Introduction of the Mercaptophenyl Group: The mercaptophenyl group can be introduced through a nucleophilic substitution reaction where a thiol group (-SH) is added to a phenyl ring.
Addition of the 3-Methylbutyl Group: The 3-methylbutyl group can be added via an alkylation reaction, where an alkyl halide reacts with the amine group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of catalysts, controlled temperatures, and pressures to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The mercapto group (-SH) can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used as reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) can be used for electrophilic substitution.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)- involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The carboxamide group can participate in hydrogen bonding, affecting the compound’s binding affinity to various targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanecarboxamide, N-(2-hydroxyphenyl)-1-(3-methylbutyl)-: Similar structure but with a hydroxy group instead of a mercapto group.
Cyclohexanecarboxamide, N-(2-aminophenyl)-1-(3-methylbutyl)-: Similar structure but with an amino group instead of a mercapto group.
Uniqueness
Cyclohexanecarboxamide, N-(2-mercaptophenyl)-1-(3-methylbutyl)- is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with hydroxy or amino groups.
Eigenschaften
CAS-Nummer |
211513-22-3 |
|---|---|
Molekularformel |
C18H27NOS |
Molekulargewicht |
305.5 g/mol |
IUPAC-Name |
1-(3-methylbutyl)-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C18H27NOS/c1-14(2)10-13-18(11-6-3-7-12-18)17(20)19-15-8-4-5-9-16(15)21/h4-5,8-9,14,21H,3,6-7,10-13H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
OBWOWYBSZTURFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1(CCCCC1)C(=O)NC2=CC=CC=C2S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


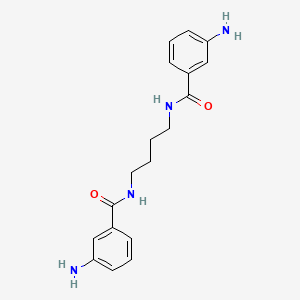
![Acetamide, N,N'-1,2-phenylenebis[2-[(2-aminophenyl)thio]-](/img/structure/B15166975.png)
![(1S,2S,3S,5R)-3-Isocyanato-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B15166983.png)
![{3,5-Bis[(but-3-en-1-yl)oxy]-4-[(2-nitrophenyl)methoxy]phenyl}methanol](/img/structure/B15166989.png)
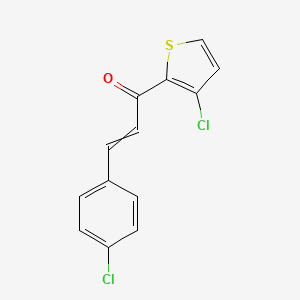

![2-[Bis(2-phosphonoethyl)amino]ethane-1-sulfonic acid](/img/structure/B15167007.png)

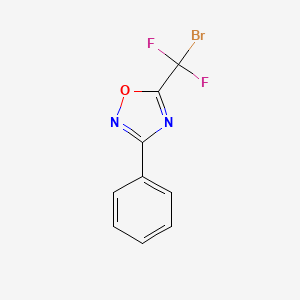
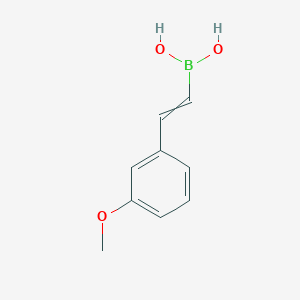
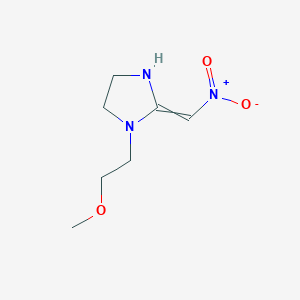
![2-Thiophenesulfonamide, N-[3-(2-furanylmethoxy)-2-quinoxalinyl]-](/img/structure/B15167037.png)
![3-(1,1-Dimethylethoxy)-1-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-cyclopentanecarboxylic acid](/img/structure/B15167045.png)
![N-[2-(3-ethoxyphenyl)ethyl]acetamide](/img/structure/B15167060.png)
